3-[(4-Chlorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-[(4-Chlorobenzyl)carbamoyl]-7-oxabicyclo[221]heptane-2-carboxylic acid is a complex organic compound featuring a bicyclic structure
Preparation Methods
The synthesis of 3-[(4-Chlorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through several routes. One common method involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This reaction allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions . Another approach involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes .
Chemical Reactions Analysis
3-[(4-Chlorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitroolefins and α′-ethoxycarbonyl cyclopentenones . The major products formed from these reactions are functionalized bicyclo[2.2.1]heptane derivatives, which can be further transformed into a variety of biologically significant molecules .
Scientific Research Applications
This compound has significant applications in scientific research. In chemistry, it serves as a scaffold for the development of enantioselective synthesis and catalysis. In biology and medicine, it is featured in drug candidates such as LMV-601 and AMG 221, which are under investigation for their potential therapeutic effects . The bicyclo[2.2.1]heptane scaffold is also used in the synthesis of bioactive natural products like camphor and sordarins .
Mechanism of Action
The mechanism of action of 3-[(4-Chlorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in hydrogen bond catalysis, facilitating various chemical transformations . This mechanism is distinct from other methods involving enamine or Brønsted acid catalysis .
Comparison with Similar Compounds
Similar compounds to 3-[(4-Chlorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid include other bicyclo[2.2.1]heptane derivatives such as 3-((3-chlorobenzyl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid . These compounds share a similar bicyclic core but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific substitution pattern and potential for diverse chemical transformations.
Properties
Molecular Formula |
C15H16ClNO4 |
---|---|
Molecular Weight |
309.74 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methylcarbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C15H16ClNO4/c16-9-3-1-8(2-4-9)7-17-14(18)12-10-5-6-11(21-10)13(12)15(19)20/h1-4,10-13H,5-7H2,(H,17,18)(H,19,20) |
InChI Key |
YNGMLSKSWGCPPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)NCC3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
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